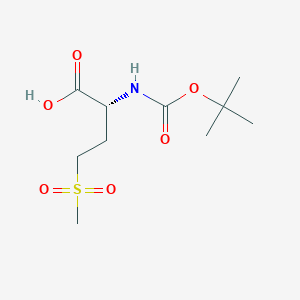

Boc-D-methionine sulfone

Description

Chemical Pathways to Methionine Sulfone Formation

The oxidation of methionine to methionine sulfone is a two-step process. iris-biotech.deresearchgate.net The initial, reversible oxidation of the methionine thioether yields methionine sulfoxide (B87167). researchgate.netnih.gov This first step can occur under mild oxidizing conditions and results in a mixture of two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide. iris-biotech.dewikipedia.org

Further oxidation of methionine sulfoxide, which requires stronger oxidants, leads to the formation of methionine sulfone. iris-biotech.denih.gov This second oxidation step is generally considered irreversible under physiological conditions. researchgate.netnih.gov A variety of oxidizing agents can be employed in the laboratory to achieve this transformation.

Common Oxidizing Agents for Methionine Sulfone Formation

| Oxidizing Agent | Description |

|---|---|

| Hydrogen Peroxide | A common and effective oxidant for converting methionine to its sulfone. |

| Peroxy acids (e.g., m-CPBA) | Strong oxidizing agents capable of oxidizing sulfides directly to sulfones. |

| Potassium Permanganate | A powerful oxidizing agent that can be used for the synthesis of sulfones. |

Chemical Pathways to Methionine Sulfone Formation

The Significance of the Sulfone Moiety as a Stable Oxidation State

The sulfone group is a highly stable functional group characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This high oxidation state renders the sulfone moiety relatively inert to further oxidation. nih.gov In the context of methionine, the formation of the sulfone represents a terminal oxidation state. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGDRHNBSOQFMF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140707 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74086-45-6 | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74086-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc D Methionine Sulfone and Analogues

Direct Chemical Synthesis Approaches

The direct synthesis of Boc-D-methionine sulfone hinges on two critical steps: the oxidation of the methionine side chain and the protection of the alpha-amino group. The sequence and methodology of these steps are crucial for achieving high yields and purity.

Selective Oxidation of Methionine and Derivatives to Sulfone

The oxidation of methionine's thioether group is a progressive process, first yielding methionine sulfoxide (B87167) and upon further oxidation, methionine sulfone. mdpi.com The complete and selective conversion to the sulfone state requires robust oxidizing agents. While mild reagents like chloramine-T or N-chlorosuccinimide are often used to produce methionine sulfoxide, stronger conditions are necessary for the sulfone. nih.gov

Hydrogen peroxide (H₂O₂) is a common reagent for this transformation. The reaction's outcome—sulfoxide versus sulfone—can be controlled by modulating the reaction conditions. For instance, selective oxidation of an N-protected methionine derivative with hydrogen peroxide can yield the corresponding sulfone in high yield. rsc.org The oxidation of methionine residues to sulfone is generally considered an irreversible process in biological contexts, unlike the reversible formation of sulfoxide. mdpi.com Other methods, such as treatment with dimethyl sulfoxide (Me₂SO) and hydrochloric acid (HCl), have been used for selective oxidation to methionine sulfoxide. nih.gov

The choice of oxidant and reaction conditions is paramount to ensure the complete conversion to the sulfone without causing unwanted side reactions on other parts of the amino acid.

Table 1: Oxidizing Agents for Methionine and Derivatives

| Oxidizing Agent | Typical Product(s) | Reference(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Methionine Sulfoxide, Methionine Sulfone | rsc.orgpnas.org |

| Chloramine-T | Methionine Sulfoxide | nih.gov |

| N-Chlorosuccinimide | Methionine Sulfoxide | nih.gov |

Integration of N-Boc Protection Strategies during Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis due to its stability under various conditions and its facile removal with mild acid. total-synthesis.com In the synthesis of Boc-D-methionine sulfone, the Boc group protects the α-amino function from reacting during the oxidation step.

A common strategy involves the initial N-protection of D-methionine using Boc anhydride (B1165640) (Boc₂O) in the presence of a base. total-synthesis.com This reaction forms Boc-D-methionine. Once the amino group is secured, the subsequent oxidation of the thioether can be performed. This sequence prevents the oxidation of the amine and ensures that the desired N-protected sulfone is the final product. rsc.org

However, the synthesis process is not without challenges. The methionine thioether is a reactive nucleophile, even at the low pH conditions often used for Boc group removal (e.g., with trifluoroacetic acid, TFA). acs.org This can lead to side reactions like S-alkylation (tert-butylation) during synthesis, particularly in solid-phase peptide synthesis (SPPS) protocols. acs.org Therefore, careful selection of deprotection cocktails and scavengers is often necessary when working with methionine-containing peptides. acs.org

Stereocontrolled Synthesis of D-Configured Methionine Sulfone Derivatives

Achieving the correct stereochemistry is a critical aspect of synthesizing chiral molecules like Boc-D-methionine sulfone. This involves controlling the configuration at the α-carbon (D-configuration) and managing the new chiral center created at the sulfur atom upon oxidation.

Diastereoselective Oxidation Pathways for Methionine Sulfoxides and Sulfones

The synthesis begins with the D-enantiomer of methionine to establish the desired stereochemistry at the α-carbon. However, the oxidation of the sulfur atom introduces a new stereocenter. The oxidation of methionine to methionine sulfoxide with chemical oxidants like hydrogen peroxide typically produces a racemic mixture of two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. pnas.orgnih.gov

Achieving diastereoselectivity in the chemical oxidation of methionine to a specific sulfoxide diastereomer is a significant synthetic challenge. The formation of one diastereomer over the other can be influenced by the local chemical environment, including the nature of the oxidant and the structure of the substrate. acs.org For example, studies on peptide oxidation have shown that the conformational arrangement of the target methionine residue can play a role in diastereoselectivity. tandfonline.com However, direct, highly selective chemical methods are not commonplace, and often a mixture of diastereomers is formed. Further oxidation of this mixture to the sulfone eliminates the chirality at the sulfur atom, as the sulfone group (SO₂) is achiral.

Control of Stereochemistry in Sulfur-Containing Amino Acid Modifications

Controlling the stereochemistry around the sulfur atom in amino acids is a complex field. In biological systems, enzymes such as methionine sulfoxide reductases (MsrA and MsrB) can stereospecifically reduce the S- and R-diastereomers of methionine sulfoxide, respectively. pnas.orgresearchgate.net This enzymatic specificity highlights the importance of sulfur stereochemistry in biological function.

In chemical synthesis, achieving such control is more difficult. The stereochemical outcome can be influenced by the packing of amino acid side chains in proximity to the sulfur atom. It has been demonstrated that altering the side chain packing through mutation in a protein can force an inversion of the natural stereochemistry around the sulfur atom of a coordinated methionine. nih.govacs.org This suggests that inducing a specific three-dimensional conformation around the thioether during synthesis could potentially direct the stereochemical course of oxidation, though this remains a highly sophisticated and context-dependent strategy.

Synthesis of Methionine Sulfone-Containing Chemical Building Blocks

Once synthesized, Boc-D-methionine sulfone and its analogs, such as the Fmoc-protected version, serve as valuable chemical building blocks, particularly in solid-phase peptide synthesis (SPPS). chemimpex.commyskinrecipes.com The incorporation of methionine in its oxidized sulfone form can confer advantageous properties to the resulting peptides.

Using methionine sulfoxide or sulfone derivatives as building blocks can improve the quality and yield of peptide synthesis, especially for aggregation-prone sequences. nih.gov The oxidized forms are more polar and can enhance the solubility of the growing peptide chain, which facilitates purification by methods like high-performance liquid chromatography. nih.gov Fmoc-L-methionine sulfone, for example, is noted for enhancing the stability and solubility of peptides, making it a preferred choice for synthesizing high-purity peptides for research and drug development. chemimpex.com These building blocks are key intermediates in the production of various bioactive molecules and peptide-based drugs. chemimpex.commyskinrecipes.com

Preparation of Functionalized Methionine Sulfone Analogues

The synthesis of functionalized methionine sulfone analogues is a critical area of research, enabling the exploration of novel chemical properties and biological activities. The core strategy often involves the initial synthesis of a modified methionine derivative, followed by oxidation of the sulfur atom to the sulfone state. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to protect the amine functionality during these transformations. rsc.org

One significant class of analogues involves the introduction of fluorine atoms. For instance, difluoromethionine (DFM) and trifluoromethionine (B1219614) (TFM) have been synthesized to study the effects of fluorination on the electronic properties of the sulfur atom. uwaterloo.ca These analogues can be incorporated into peptides and proteins, with the fluorine atoms serving as sensitive probes for 19F NMR studies of protein structure and function. uwaterloo.ca

Another approach involves the creation of sulfoximine (B86345) analogues from methionine residues. This transformation can be achieved directly from sulfides in a one-pot process using reagents like phenyliodine(II) diacetate (PhI(OAc)2) and ammonium (B1175870) carbamate (B1207046), which deliver both the oxygen and NH groups to the sulfur atom. mdpi.com This method has been successfully applied to protected methionine amides and peptides, demonstrating compatibility with various functional groups. mdpi.com The resulting NH-sulfoximines are valuable as they can be further functionalized, for example, through N-arylation, to facilitate protein labeling and bioconjugation. mdpi.com

The table below summarizes key synthetic approaches for preparing functionalized analogues of methionine sulfone.

| Analogue Type | Precursor | Key Reagents/Method | Resulting Functional Group | Reference |

| Fluorinated Methionine Sulfone | Difluoro/Trifluoromethionine | Standard oxidation (e.g., performic acid) | -CHF₂/-CF₃ group | uwaterloo.ca |

| Methionine Sulfoximine | Protected Methionine | PhI(OAc)₂, Ammonium Carbamate | Sulfoximine [=S(O)=NH] | mdpi.com |

| S-adenosyl-L-methionine (SAM) Analogues | Alkyne/Azide precursors | Copper-catalyzed cycloaddition (iCuAAC), Palladium-catalyzed cross-coupling | Triazole-linked α-amino acid | researchgate.net |

Derivatization Strategies for Enhanced Chemical Utility

Derivatization of methionine sulfone and its precursors is employed to enhance chemical utility, primarily for analytical detection and for creating novel reactive handles for bioconjugation.

For analytical purposes, pre-column derivatization is a common strategy in liquid chromatography. In the analysis of protein hydrolysates, methionine is often oxidized to the more stable methionine sulfone using performic acid. shimadzu.com The resulting amino acid, along with others, is then derivatized to improve detection. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or dimethylaminoazobenzene sulfonyl chloride (DABS-Cl) are used to create derivatives that can be detected with high sensitivity by HPLC. google.com The resolution of methionine sulfone from methionine and its sulfoxide form allows for the precise quantification of methionine oxidation in biological samples.

For synthetic and chemical biology applications, derivatization strategies focus on modifying the sulfur-containing side chain to introduce unique reactivity. While direct derivatization of the highly oxidized sulfone is challenging, strategies often target the precursor methionine or methionine sulfoxide. A notable strategy involves the selective reaction at methionine residues to create functionalized sulfonium (B1226848) salts. nih.gov By using bespoke hypervalent iodine reagents, the S-methyl group of methionine can be targeted to form a sulfonium conjugate. nih.gov This reaction is fast, selective, and produces a conjugate that can serve as a platform for further, secondary bioorthogonal reactions. nih.gov

Another powerful derivatization involves converting methionine to a sulfoximine, which can then be further modified. mdpi.com For example, the preparation of N-arylated sulfoximines on polypeptides enables a novel method for protein labeling. mdpi.com These strategies highlight the versatility of the methionine side chain as a target for chemical modification, providing tools for peptide functionalization and the development of bioactive compounds.

The following table outlines various derivatization strategies and their applications.

| Strategy | Target Moiety | Reagent(s) | Application | Reference |

| Pre-column Derivatization | Amino group (of Met sulfone) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | HPLC Detection | google.com |

| Pre-column Derivatization | Amino group (of Met sulfone) | Dimethylaminoazobenzene sulfonyl chloride (DABS-Cl) | HPLC Detection | |

| Sulfonium Salt Formation | Thioether (Methionine) | Functionalized hypervalent iodine reagents | Bioconjugation Platform | nih.gov |

| Sulfoximine N-Arylation | NH-Sulfoximine (from Methionine) | Arylating agents | Protein Labeling | mdpi.com |

| Fixed-Charge Derivatization | Thioether (Methionine) | Phenacylbromide | Tandem Mass Spectrometry Analysis | acs.org |

Carboxyl Group Activation and Coupling

Chemical Stability and Degradation in Reaction Systems

Boc-D-methionine sulfone, as a derivative of the amino acid methionine, possesses distinct stability characteristics influenced by its two primary functional components: the tert-butyloxycarbonyl (Boc) protecting group and the sulfone moiety. Its behavior in chemical systems is a function of the interplay between the lability of the Boc group and the chemical inertness of the sulfone.

Stability Under Acidic and Basic Conditions

The stability of Boc-D-methionine sulfone is highly dependent on the pH of the reaction medium. The Boc group dictates its susceptibility to acidic environments, while the core amino acid sulfone structure exhibits considerable resilience.

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is fundamentally designed to be labile under acidic conditions. organic-chemistry.org Strong acids, such as trifluoroacetic acid (TFA) commonly used in solid-phase peptide synthesis (SPPS), readily cleave the Boc group to release the free amine, along with byproducts like isobutylene (B52900) and carbon dioxide. This deprotection is a standard and intentional degradation pathway in synthetic chemistry. In the context of the Boc/Bn strategy for peptide synthesis, repeated acidic treatments for Boc removal can promote side reactions. ug.edu.pl While the thioether of a standard methionine residue is susceptible to acid-catalyzed S-alkylation, the electron-withdrawing nature of the sulfone group in Boc-D-methionine sulfone significantly deactivates the sulfur atom, rendering it much less nucleophilic and thus more resistant to such alkylation side reactions. acs.org

Basic Conditions: The Boc protecting group is characterized by its notable stability in basic and most nucleophilic environments. organic-chemistry.org This stability allows for the use of base-labile protecting groups, such as Fmoc, in orthogonal protection strategies. organic-chemistry.org Therefore, Boc-D-methionine sulfone is generally stable under basic conditions, with degradation via Boc group cleavage being minimal. The C-H acidity of the α-carbon is increased by the sulfone group, but cleavage of the N-terminal protecting group under typical basic conditions is not a primary degradation pathway.

Interaction with Oxidizing and Reducing Agents in Synthetic Environments

The oxidation state of the sulfur atom in Boc-D-methionine sulfone governs its interactions with redox reagents.

Interaction with Oxidizing Agents: Methionine is one of the amino acids most susceptible to oxidation, typically proceeding from a thioether to a sulfoxide, and upon further oxidation, to a sulfone. iris-biotech.dearizona.edu Boc-D-methionine sulfone contains methionine in its highest oxidation state (+32 Da mass shift from methionine). iris-biotech.de Consequently, the sulfur atom is resistant to further oxidation under common synthetic conditions. This inherent stability against oxidative degradation is a key feature of the compound.

Interaction with Reducing Agents: While the oxidation of methionine to methionine sulfoxide is often reversible, the subsequent oxidation to methionine sulfone is considered effectively irreversible under both biological and many standard chemical conditions. arizona.edu Attempts to reduce the sulfone back to the thioether in the context of a completed peptide are generally unsuccessful, which is why the use of methionine sulfoxide is sometimes preferred in synthesis, as it can be reduced post-synthesis. The high stability of the sulfone group makes Boc-D-methionine sulfone a poor substrate for common reducing agents used in peptide chemistry.

Potential Side Reactions in Complex Chemical Systems

In multicomponent reaction systems, such as those employed in peptide synthesis or asymmetric catalysis, Boc-D-methionine sulfone can participate in specific side reactions, primarily driven by its nature as an N-protected α-amido sulfone.

A significant area of reactivity involves its use as a stable precursor to N-Boc imines in Mannich-type reactions. nih.govadelphi.edu In these reactions, which can be performed under mild, organocatalytic conditions, the α-amido sulfone generates the corresponding N-Boc imine in situ. adelphi.edu This approach is advantageous as it avoids the isolation of the relatively unstable imine intermediates. nih.gov The sulfone functions as an effective leaving group, facilitating the formation of a new carbon-carbon bond.

| Reactant | Catalyst System | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Boc-α-amido sulfones | Phase-Transfer Catalyst | Mild, user-friendly conditions; in situ imine generation | Good yields and enantioselectivities of Mannich bases; provides access to optically active β³-amino acids. | nih.govadelphi.edu |

| N-Boc-amino sulfones | Chiral Disulfonimide | Low temperatures (8–10 °C), toluene (B28343) as solvent | High yields and excellent enantioselectivities (up to 95:5 e.r.) for β³-amino esters. | organic-chemistry.org |

Other potential side reactions are primarily related to the deprotection of the Boc group rather than the sulfone moiety. During acid-mediated cleavage of the Boc group, the generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues like tryptophan. acs.org However, the sulfone group itself is not susceptible to this alkylation. In complex peptide sequences, degradation pathways such as deamidation or diketopiperazine formation can occur, but these are sequence-dependent and not directly caused by the presence of a methionine sulfone residue.

Stereochemical Purity and the D Configuration of Boc D Methionine Sulfone

Overview of Research Opportunities and Challenges for Boc-D-Methionine Sulfone

Boc-D-methionine sulfone, a derivative of the essential amino acid methionine, holds a unique position in the landscape of chemical and biomedical research. The defining feature of this compound is the fully oxidized sulfur atom in the side chain, which imparts properties significantly different from its parent molecule, methionine, and its intermediate oxidized form, methionine sulfoxide (B87167). The conversion from a lipophilic methionine to a hydrophilic sulfone alters the physicochemical characteristics of peptides and proteins into which it is incorporated. wisc.edu This transformation from the thioether in methionine to the sulfone group provides a stable, non-reducible moiety under typical biological conditions, presenting both distinct opportunities for novel research avenues and specific challenges in its synthetic application. iris-biotech.demdpi.com

Research Opportunities

The incorporation of Boc-D-methionine sulfone into peptide structures opens up several promising areas of investigation, primarily leveraging the stability and altered polarity of the sulfone group.

Probing Protein Structure and Folding: The oxidation of methionine to methionine sulfone can trigger significant changes in peptide secondary structure. Research has shown that this modification can induce a conformational switch, for instance, from a predominantly α-helical structure to one rich in β-sheets. wisc.edu This makes Boc-D-methionine sulfone a valuable tool for designing peptides with switchable structures and for studying the fundamental principles that govern protein folding and misfolding, which are implicated in various diseases. wisc.edu

Modeling Oxidative Stress: Methionine residues in proteins are particularly susceptible to oxidation by reactive oxygen species (ROS), a hallmark of oxidative stress. iris-biotech.de The irreversible nature of methionine sulfone formation in biological systems means its presence can serve as a marker for long-term oxidative damage. iris-biotech.de Synthesizing peptides with Boc-D-methionine sulfone allows researchers to create stable models of oxidized proteins, enabling detailed studies into the structural and functional consequences of such damage without the complication of in-situ oxidation.

Applications in Drug Discovery: The sulfone functional group is a key component in a variety of pharmaceutical compounds. nih.govnamiki-s.co.jp Intentionally incorporating methionine sulfone into peptide-based drug candidates can enhance stability and modulate biological activity. For example, in the context of Alzheimer's disease, the oxidation of the methionine residue in the β-amyloid peptide has been suggested to decrease its aggregation and toxicity. researchgate.net Furthermore, the sulfone moiety can influence interactions with biological targets; human neutrophil elastase, for instance, shows a preference for substrates containing methionine sulfone. mdpi.com

Enhancing Peptide Synthesis Protocols: While often an unwanted side reaction, the intentional use of oxidized methionine derivatives can sometimes be advantageous in solid-phase peptide synthesis (SPPS). nih.govfrontiersin.org For instance, incorporating the sulfone can improve the solubility of aggregating peptide sequences. iris-biotech.de It also permits the use of certain solvents like dimethyl sulfoxide (DMSO) during coupling reactions, which might otherwise cause uncontrolled oxidation of native methionine residues. nih.govfrontiersin.org

| Research Area | Application of Boc-D-Methionine Sulfone | Key Finding/Advantage |

|---|---|---|

| Protein Folding | Induce conformational changes in synthetic peptides. | Can trigger α-helix to β-sheet transitions, providing insight into protein structural dynamics. wisc.edu |

| Oxidative Stress Modeling | Serve as a stable mimic of oxidatively damaged proteins. | The sulfone is biologically irreversible, allowing for focused study of the effects of oxidation. iris-biotech.de |

| Drug Discovery | Modify peptide-based therapeutics to improve properties. | Can decrease aggregation (e.g., Aβ peptide) and enhance binding to specific enzymes. mdpi.comresearchgate.net |

| Peptide Synthesis | Improve solubility and allow for alternative synthesis conditions. | Permits use of solvents like DMSO and can help overcome aggregation issues during SPPS. nih.govfrontiersin.orgiris-biotech.de |

Research Challenges

Despite its utility, the use of Boc-D-methionine sulfone is accompanied by significant synthetic and analytical hurdles that researchers must navigate.

Controlling Unwanted Oxidation: The primary challenge in working with methionine-containing peptides is preventing unintended oxidation of the thioether side chain during synthesis and handling. iris-biotech.depeptide.com During the acidic conditions of peptide cleavage from the solid support, methionine can be partially or fully oxidized to methionine sulfoxide and methionine sulfone, resulting in a heterogeneous mixture of products that is difficult to purify and significantly lowers the yield of the desired peptide. researchgate.netacs.org

Managing Synthesis and Purification: The deliberate synthesis of a peptide containing methionine sulfone requires precise control over oxidative conditions. Conversely, when the non-oxidized form is desired, rigorous exclusion of oxidants and the use of scavenger cocktails are necessary. peptide.comacs.org The purification of the final product can be complicated by the small difference in polarity between the desired peptide and any versions containing partially or non-oxidized methionine. researchgate.net

Stereochemical Complexity of Oxidation: The oxidation of methionine proceeds via a methionine sulfoxide intermediate. iris-biotech.demdpi.com This intermediate introduces a new stereocenter at the sulfur atom, creating a mixture of two diastereomers (R and S). iris-biotech.deiris-biotech.de While further oxidation to the achiral sulfone eliminates this particular complexity, managing the stereochemistry is a significant challenge if the sulfoxide form is the intended product. wisc.edu

Irreversibility of Formation: While the reduction of methionine sulfoxide back to methionine is possible both chemically and enzymatically, the methionine sulfone state is generally considered irreversible in biological contexts. mdpi.com This stability is an advantage for modeling but a challenge if reversal is needed, limiting its application as a dynamic or switchable post-translational modification in biological studies.

| Challenge | Description | Impact on Research |

|---|---|---|

| Uncontrolled Oxidation | Methionine readily oxidizes to sulfoxide and sulfone during peptide synthesis, especially during acidic cleavage steps. researchgate.netacs.org | Leads to product impurities, complicates purification, and reduces overall yield of the target peptide. peptide.com |

| Purification | The final crude peptide product may contain a mixture of non-oxidized, sulfoxide, and sulfone forms. | These closely related species can be difficult to separate using standard techniques like HPLC. researchgate.net |

| Stereoisomer Formation | The intermediate methionine sulfoxide state is chiral at the sulfur atom, forming diastereomers. wisc.eduiris-biotech.de | Introduces heterogeneity into the sample unless the synthesis proceeds fully to the achiral sulfone. |

| Biological Irreversibility | Unlike methionine sulfoxide, methionine sulfone cannot be readily reduced back to methionine by known biological pathways. mdpi.com | Limits its use as a reversible biological switch and makes it a permanent modification once formed in vivo. |

Applications of Boc D Methionine Sulfone in Advanced Peptide and Molecular Design

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the workhorse method for the chemical synthesis of peptides. The use of pre-modified amino acid derivatives like Boc-D-methionine sulfone is a key strategy within SPPS to create complex peptides with specific, non-canonical residues.

As a Protected Amino Acid for Incorporating Oxidized Methionine

The thioether side chain of methionine is highly susceptible to oxidation, readily converting first to methionine sulfoxide (B87167) and subsequently to the irreversible methionine sulfone. iris-biotech.dersc.org This oxidation can occur inadvertently during the chemical manipulations of peptide synthesis, particularly during the final cleavage and deprotection steps which often use strong acids. iris-biotech.depeptide.com

To circumvent this issue and to intentionally study the effects of the sulfone modification, chemists employ Boc-D-methionine sulfone as a starting material. iris-biotech.de By incorporating the amino acid in its fully oxidized state, the synthesis proceeds without the risk of uncontrolled oxidation at that specific site. This ensures the production of a homogeneous peptide product where the position of the methionine sulfone is precisely defined. researchgate.net This method is invaluable for creating peptides to study structure-activity relationships, where the presence and location of the sulfone are critical variables. The use of the Boc-protected form is compatible with standard SPPS protocols, allowing for its seamless integration into established synthetic workflows. peptide.com

Strategies to Minimize Unwanted Oxidation of Methionine during SPPS

Preventing the accidental oxidation of regular methionine residues during SPPS is a significant challenge. iris-biotech.debiotage.com The thioether is sensitive to oxidation from atmospheric oxygen and various chemical reagents used throughout the synthesis. iris-biotech.de Several strategies have been developed to mitigate this unwanted side reaction:

Scavengers in Cleavage Cocktails: The most common approach is the addition of "scavengers" to the final trifluoroacetic acid (TFA) cleavage mixture. These are reagents designed to quench oxidative species and protect sensitive residues. Common scavengers for preventing methionine oxidation include dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide (NH₄I). iris-biotech.deacs.orgresearchgate.net

Optimized Cleavage Reagents: Specific reagent mixtures have been formulated to minimize oxidation. "Reagent H," which contains TFA, phenol, thioanisole, 1,2-ethanedithiol, water, DMS, and NH₄I, is one such example designed to prevent Met oxidation. acs.orgnih.gov

Pre-emptive Incorporation: The most definitive strategy to avoid unwanted oxidation at a specific site is to incorporate the amino acid in its oxidized form, such as methionine sulfoxide or methionine sulfone, from the outset. peptide.comnih.gov Using Boc-D-methionine sulfone guarantees that the final peptide contains the sulfone at the desired position, eliminating the possibility of partial or heterogeneous oxidation at that site during synthesis and purification. researchgate.net

| Strategy | Description | Key Reagents/Methods |

| Scavenging | Addition of reducing agents or cation scavengers to the cleavage cocktail to protect methionine residues. | Dimethyl sulfide (DMS), Ammonium iodide (NH₄I), Thioanisole, Triisopropylsilane (TIS) |

| Optimized Cocktails | Use of specifically formulated cleavage mixtures designed to be less oxidative. | Reagent H (TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I) |

| Pre-incorporation | Direct use of oxidized methionine derivatives (sulfoxide or sulfone) during SPPS. | Boc-Met(O)-OH, Fmoc-Met(O₂)-OH, Boc-D-Met(O₂)-OH |

Synthesis of Peptides Containing Site-Specific Sulfone Residues

The ability to place a methionine sulfone residue at a specific location within a peptide chain is crucial for studying its precise impact on peptide structure and function. researchgate.netprinceton.edu Using Boc-D-methionine sulfone in SPPS provides absolute control over the modification's location. This site-specificity is essential for applications such as:

Mimicking Post-Translational Modifications: Creating peptide models that accurately reflect a specific oxidative state of a natural protein. researchgate.net

Structure-Function Studies: Investigating how a sulfone at a particular position influences receptor binding, enzyme inhibition, or other biological activities.

Probing Aggregation Mechanisms: Determining the role of site-specific oxidation in the aggregation pathways of peptides associated with diseases like Alzheimer's or prion diseases. researchgate.netpnas.org

The synthesis proceeds by coupling Boc-D-methionine sulfone at the desired cycle in the SPPS sequence, just as one would with any other protected amino acid. This direct incorporation method is superior to post-synthetic oxidation of a completed peptide, which often lacks specificity and can lead to a heterogeneous mixture of products that are difficult to separate and analyze. iris-biotech.de

Impact on Peptide Conformational Landscapes and Structural Stability

The conversion of a methionine residue to methionine sulfone introduces significant changes to the side chain's properties. The sulfone group is bulkier and substantially more hydrophilic and polar than the original thioether. wisc.edu This alteration can have profound effects on how the peptide folds and interacts with itself and its environment.

Influence of the Sulfone Moiety on Peptide Secondary Structure

The secondary structure of a peptide, such as its propensity to form α-helices or β-sheets, is a primary determinant of its function. The introduction of a methionine sulfone residue can act as a "structural switch." wisc.edu

In one key study, a model peptide designed to be α-helical in its reduced (methionine) form was shown to undergo a dramatic conformational change upon oxidation. wisc.edu When the methionine residues were converted to sulfones, the peptide transitioned from a predominantly α-helical structure to one rich in β-sheets. This change is driven by the altered amphiphilicity of the peptide; the hydrophilic sulfone groups rearrange to become solvent-exposed in a β-sheet conformation. wisc.edu This redox-triggered structural transformation highlights the powerful influence of the sulfone moiety, demonstrating that modifying just a few side chains in an 18-residue peptide can completely change its preferred folding pattern. wisc.edu The stability of this new β-sheet structure was found to be dependent on peptide concentration, indicating it leads to the formation of aggregates. wisc.edu

| Methionine State | Dominant Secondary Structure | Rationale |

| Methionine (Reduced) | α-Helix | Favorable arrangement of lipophilic side chains. |

| Methionine Sulfone (Oxidized) | β-Sheet | Rearrangement to accommodate the polar, hydrophilic sulfone groups. |

Modulation of Aggregation Propensities in Model Peptides

Peptide aggregation is a hallmark of several neurodegenerative diseases, and methionine oxidation has been implicated as a modulating factor. rsc.orgpnas.org The effect of converting methionine to its sulfone form on aggregation is complex and can be context-dependent.

In some cases, oxidation to the more hydrophilic sulfoxide or sulfone can decrease aggregation by improving the solubility of otherwise hydrophobic, aggregation-prone peptides. researchgate.netnih.gov For instance, in studies related to β-amyloid, the peptide associated with Alzheimer's disease, it has been proposed that methionine oxidation could decrease its aggregation and toxicity. researchgate.net The introduction of polar sulfone groups can disrupt the hydrophobic interactions that drive self-assembly into amyloid fibrils. rsc.org

Conversely, in other systems, methionine oxidation has been shown to enhance aggregation. pnas.org For the human prion protein, oxidation of specific methionine residues was found to significantly increase the protein's propensity to aggregate. pnas.org The structural changes induced by the sulfone, such as the transition from α-helix to β-sheet, can expose aggregation-prone domains and promote the formation of intermolecular β-sheets, which are the characteristic structure of amyloid fibrils. pnas.orgwisc.edu Therefore, the use of Boc-D-methionine sulfone in peptide synthesis is a critical tool for creating precise models to dissect these seemingly contradictory roles of oxidation in protein and peptide aggregation.

Bioconjugation and Chemical Tagging Applications

The methionine residue in peptides and proteins is susceptible to oxidation, which can convert its thioether side chain first to a sulfoxide and then to a sulfone. iris-biotech.de This oxidative modification is not only a result of cellular oxidative stress but can also be leveraged as a strategic tool in chemical biology and bioconjugation. iris-biotech.de While direct conjugation to the highly oxidized and relatively inert sulfone group is uncommon, the strategic introduction of methionine sulfone into peptides using building blocks like Boc-D-methionine sulfone is a key approach for developing advanced molecular tools.

Site-selective chemical modification of proteins is a powerful method for understanding and controlling their function. nih.govnih.gov However, achieving selectivity for methionine residues presents a significant challenge due to their limited nucleophilicity compared to other residues such as cysteine or lysine. nih.gov Direct oxidation of a methionine-containing peptide to a methionine sulfone peptide is possible, but controlling this reaction to occur at a single, specific methionine residue in the presence of other sensitive residues is difficult. iris-biotech.denih.gov

A more precise and controlled strategy is to incorporate the modified amino acid directly during solid-phase peptide synthesis (SPPS). By using Boc-D-methionine sulfone as a monomer in the synthetic sequence, a methionine sulfone residue can be placed at a predetermined position within the peptide. This approach offers two distinct advantages:

Absolute Site-Selectivity: The position of the modification is dictated by the synthesis plan, bypassing the need for challenging post-synthetic selective oxidation reactions.

Chemical Stability: The methionine sulfone residue is stable and, unlike methionine sulfoxide, is not typically reversible in biological systems, making it a permanent modification.

This method ensures the creation of a homogeneously modified peptide population, where every molecule contains the sulfone group at the desired location, a critical requirement for reliable downstream applications.

Peptides containing site-specific modifications are invaluable as tools in chemical biology for probing complex biological systems. smolecule.comrsc.org The oxidation of methionine to its sulfoxide and sulfone forms can significantly alter a protein's structure, stability, and biological function. iris-biotech.de By synthesizing peptides where a specific methionine is replaced by its sulfone analogue, researchers can create precise tools to investigate the functional consequences of this specific oxidative event.

These synthetic peptides serve as stable mimics of the oxidized state of a protein. For example, if a biological process is hypothesized to be regulated by the oxidation of a key methionine residue, a peptide containing methionine sulfone at that position can be used to test this hypothesis directly. It allows for the study of the oxidized protein's interactions and activity without the presence of other oxidative modifications or the potential for enzymatic reduction, which can occur with methionine sulfoxide. iris-biotech.de

Recent advancements have focused on developing novel and reversible methionine modification strategies, such as ruthenium-catalyzed sulfimidation, which can be reversed with glutathione (B108866). nih.govnih.govresearchgate.net While distinct from the irreversible sulfone modification, this work underscores the growing interest in manipulating the methionine side chain to create "on/off" switches and other functional tools for peptide chemistry and drug discovery. nih.gov

Table 1: Research Findings on Methionine-Selective Modification Strategies

| Strategy | Description | Reagents/Conditions | Reversibility | Application | Reference(s) |

|---|---|---|---|---|---|

| Direct Oxidation | Oxidation of the methionine thioether to sulfoxide or sulfone. | Reactive Oxygen Species (H₂O₂), atmospheric oxygen, acid. | Sulfoxide is reversible in vivo; sulfone is irreversible. | Mimicking oxidative damage; altering peptide structure. | iris-biotech.de, |

| Pre-incorporation of Sulfone | Use of Boc-D-methionine sulfone as a monomer during SPPS. | Standard solid-phase peptide synthesis (SPPS) protocols. | Irreversible. | Site-specific installation of a stable oxidative modification for structural and functional studies. | |

| ReACT Chemistry | Redox-activated chemical tagging involves oxidation of methionine with an oxaziridine (B8769555) to form a sulfimide (B8482401) adduct. | Azide-functionalized oxaziridines, followed by click chemistry. | The sulfimide can hydrolyze to a sulfoxide. | Site-specific labeling and bioconjugation. | pnas.org |

| Ruthenium-Catalyzed Sulfimidation | A reversible modification strategy at methionine sites using a ruthenium catalyst. | RuCl₂(PPh₃)₃, N-hydroxybenzamide, AgOAc. | Reversible with glutathione (GSH). | Late-stage peptide functionalization, peptide-drug conjugates, peptide stapling. | nih.gov, researchgate.net, nih.gov |

Site-Selective Chemical Modification of Peptides and Proteins

Design of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability or bioavailability. google.com The incorporation of methionine sulfone, facilitated by the use of Boc-D-methionine sulfone in synthesis, is a powerful strategy in the design of peptidomimetics and conformationally constrained peptides.

The defining feature of the methionine-to-methionine sulfone conversion is the dramatic change in the side chain's physicochemical properties. Methionine is a lipophilic (hydrophobic) amino acid, whereas methionine sulfone is significantly more hydrophilic. wisc.eduacs.org This alteration of polarity at a specific point in a peptide sequence can have profound consequences on its three-dimensional structure.

A seminal study demonstrated that this redox-induced change in polarity can be used to trigger a global change in a peptide's secondary structure. wisc.eduacs.org Researchers designed a peptide rich in methionine that preferentially adopted an amphiphilic α-helical conformation. Upon oxidation of the methionine residues to sulfones, the peptide's amphiphilic pattern was altered in a way that favored an amphiphilic β-strand conformation. wisc.edu This work established the principle of using methionine oxidation as a "conformational switch."

By strategically placing methionine sulfone residues into a peptide sequence from the outset using Boc-D-methionine sulfone, chemists can rationally design peptides with a strong predisposition for a specific fold. This approach allows for the creation of:

Constrained Peptides: The hydrophilic sulfone group can participate in new non-covalent interactions (e.g., hydrogen bonding) or create steric hindrance that restricts the conformational freedom of the peptide backbone, effectively "locking" it into a desired shape.

Novel Peptidomimetics: In some designs, the sulfone group can act as a stable isostere of other chemical groups or serve as a replacement for a labile amide bond in the peptide backbone, leading to novel molecular scaffolds with enhanced resistance to proteolytic degradation. google.com

The ability to fine-tune the hydrophilicity and conformational preference of a peptide makes Boc-D-methionine sulfone a valuable reagent for designing molecules with specific biological targets and improved therapeutic potential.

Table 2: Comparison of Physicochemical Properties of Methionine and Its Oxidized Forms

| Amino Acid Residue | Chemical Character | Polarity | Impact on Peptide Structure | Reference(s) |

|---|---|---|---|---|

| Methionine (Met) | Thioether | Lipophilic (Hydrophobic) | Promotes formation of hydrophobic cores; can be part of α-helical structures. | wisc.edu, acs.org |

| Methionine Sulfoxide (Met(O)) | Sulfoxide | Hydrophilic | Disrupts hydrophobic packing; can induce conformational changes (e.g., to β-sheet). | iris-biotech.de, wisc.edu |

| Methionine Sulfone (Met(O₂)) | Sulfone | Hydrophilic (less than sulfoxide) | Permanently alters polarity; serves as a stable mimic of the oxidized state to enforce specific secondary structures like β-sheets. | iris-biotech.de, wisc.edu, acs.org |

Enzymatic and Biocatalytic Investigations with Methionine Sulfones

Biocatalytic Approaches for Sulfone Formation

The controlled oxidation of methionine precursors to their sulfone state is a key area of biocatalytic research. This involves the use of whole-cell microbial systems and isolated enzymes to achieve specific and efficient sulfoxidation.

The oxidation of methionine proceeds in two steps, first to methionine sulfoxide (B87167) and then to the irreversibly oxidized methionine sulfone. nih.gov Microbial systems, such as the fungus Beauveria bassiana, have been utilized for the selective oxidation of N-phthaloyl derivatives of methionine. researchgate.net These biotransformations can yield specific diastereomers of methionine sulfoxide. researchgate.net Further oxidation, either chemically or enzymatically, is required to produce the sulfone. While microbial systems offer a route for sulfoxidation, the direct enzymatic conversion to sulfone is less common than the formation of sulfoxide. Methionine sulfoxide reductases (Msrs) are a class of enzymes that can reduce methionine sulfoxide back to methionine, highlighting a cellular mechanism to repair this oxidative modification. wikipedia.orgnih.govresearchgate.net However, there is no known biological pathway for the reduction of methionine sulfone back to methionine. nih.govresearchgate.netnih.gov

The specificity of enzymes for sulfur oxidation is crucial for controlling the reaction products. Flavin-containing monooxygenase 3 is an example of an enzyme that can carry out the enzymatic oxidation of methionine. nih.gov The oxidation of methionine residues is sensitive to the type of oxidant; for instance, two-electron oxidants like hydrogen peroxide (H₂O₂) can effectively oxidize methionine. nih.gov The structural and sequence context in which a methionine residue is present can influence the efficiency of its oxidation. nih.gov While some enzymes, like methionine sulfoxide reductases, are specific for the reduction of methionine sulfoxide, other enzymes can be involved in the initial oxidation step. acs.org The challenge in biocatalytic sulfone formation lies in controlling the oxidation state to prevent overoxidation and to achieve high selectivity for the desired sulfone product.

Microbial and Enzymatic Sulfoxidation of Methionine Precursors

Enzymatic Recognition and Processing of Methionine Sulfone-Containing Substrates

The presence of a methionine sulfone residue within a peptide or protein can significantly alter its recognition and processing by enzymes, particularly proteases.

Human neutrophil elastase (HNE), a destructive serine protease, demonstrates a notable preference for substrates containing oxidized methionine residues. nih.govresearchgate.netnih.gov Studies have shown that HNE exhibits enhanced catalytic rates when processing peptide substrates with a methionine sulfone residue at the P3 position. nih.gov In fact, 19 of the 20 highest observed catalytic rates for HNE were with peptide substrates containing a P3 methionine sulfone. nih.gov This suggests that under conditions of oxidative stress, such as those induced by neutrophils during an immune response, the oxidation of methionine to methionine sulfone can create "super substrates" for HNE, potentially leading to increased tissue damage. nih.govresearchgate.netnih.gov The specificity of proteasomes, another major cellular proteolytic system, is also influenced by amino acid residues in positions distal to the cleavage site, such as P2, P3, and P4. nih.gov

Enzymes can exhibit a high degree of discrimination between the two oxidized forms of methionine: the mono-oxygenated sulfoxide and the di-oxygenated sulfone. nih.govresearchgate.netnih.gov Human neutrophil elastase, in particular, shows a specific selectivity for methionine sulfone over methionine sulfoxide. nih.govresearchgate.netnih.gov This preference is significant because while both host and pathogenic organisms possess enzymes to reduce methionine sulfoxide back to methionine, a biological pathway for the reduction of methionine sulfone is not known to exist. researchgate.netnih.gov The enhanced inhibition of HNE by a peptide aldehyde containing methionine sulfone compared to its non-oxidized counterpart suggests that the oxidation to the sulfone form lowers the Michaelis constant (Km), indicating tighter binding to the enzyme's active site. nih.gov

Substrate Specificity of Proteolytic Enzymes (e.g., Neutrophil Elastase)

Enzymatic Synthesis of Bioactive Conjugates Incorporating Methionine Sulfone

The unique properties of methionine sulfone make it an interesting component for the enzymatic synthesis of bioactive conjugates. The stability of α-chymotrypsin, an enzyme used in peptide synthesis, can be increased by the selective oxidation of a methionine residue to methionine sulfoxide. qyaobio.com This modification enhances the enzyme's utility in peptide synthesis under basic conditions. While this example involves the sulfoxide, the principle of modifying enzymes or substrates to enhance synthetic capabilities can be extended to the incorporation of the more stable methionine sulfone. The enzymatic synthesis of S-adenosyl-l-methionine (SAM) analogues, which are crucial for many biological methylation reactions, has been explored. uni-freiburg.deresearchgate.net By using promiscuous enzymes, various l-methionine (B1676389) analogues can be synthesized and subsequently used to create a diverse range of SAM analogues for applications in biocatalysis and the synthesis of modified biomolecules. uni-freiburg.deresearchgate.net

Advanced Analytical Methodologies for Characterizing Boc D Methionine Sulfone and Its Products

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of Boc-D-methionine sulfone from related compounds and impurities. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this context.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying Boc-D-methionine sulfone. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradants. Purity is typically determined by integrating the peak areas from the chromatogram, with a purity level of ≥98% often required for research and pharmaceutical applications. sigmaaldrich.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of amino acid derivatives. In a typical setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govthermofisher.com For instance, a gradient elution with a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), can effectively separate compounds based on their hydrophobicity. nih.gov

The quantification of Boc-D-methionine sulfone can be achieved by creating a calibration curve with standards of known concentration. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. The limit of detection for similar amino acids can reach the parts-per-billion (ppb) range, demonstrating the high sensitivity of HPLC methods. sielc.com

Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 25 °C |

This table presents a general set of parameters; specific conditions may need to be optimized for Boc-D-methionine sulfone. nih.govsielc.com

Optimization of Reversed-Phase HPLC for Polar Sulfone Compounds

Boc-D-methionine sulfone is a relatively polar compound due to the presence of the sulfone group. This polarity can sometimes lead to poor retention on traditional reversed-phase columns. sigmaaldrich.com Therefore, optimization of the HPLC method is often necessary to achieve adequate separation.

Several strategies can be employed to improve the retention of polar analytes like Boc-D-methionine sulfone on RP-HPLC systems:

Use of Polar-Embedded Columns: These columns have a polar group embedded within the long alkyl chains of the stationary phase, which can enhance the retention of polar compounds through secondary interactions. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. sigmaaldrich.com This technique is particularly well-suited for the separation of highly polar compounds that are not well-retained in reversed-phase chromatography. sigmaaldrich.comsigmaaldrich.com For instance, HILIC has been successfully used for the analysis of L-methionine (B1676389) sulfone and related polar compounds. sigmaaldrich.com

Mobile Phase Modifiers: The addition of ion-pairing reagents to the mobile phase can improve the retention and peak shape of charged polar analytes.

Adjusting Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and, consequently, its retention on the column.

Fine-tuning parameters such as solvent composition, pH, column temperature, and flow rate is crucial for achieving optimal separation and accurate quantification of Boc-D-methionine sulfone. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of Boc-D-methionine sulfone, providing detailed information about its molecular weight, structure, and the presence of modifications. nih.goviris-biotech.de

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like amino acid derivatives. nih.gov In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled into the gas phase, which can then be analyzed by the mass spectrometer. nih.gov This method allows for the accurate determination of the molecular weight of Boc-D-methionine sulfone.

Other ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), can also be used, particularly for the analysis of larger molecules or peptides containing Boc-D-methionine sulfone. nih.gov

The choice of ionization technique can influence the fragmentation patterns observed in the mass spectrum. For instance, the oxidation state of sulfur in related compounds has been shown to affect their dissociation pathways in ESI-MS. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Sequence Analysis of Sulfone-Modified Peptides

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of molecules, including peptides modified with Boc-D-methionine sulfone. tandfonline.com In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) provide detailed structural information. nih.gov

When analyzing a peptide containing a methionine sulfone residue, the fragmentation pattern can be used to confirm the amino acid sequence and pinpoint the location of the modification. nih.gov The presence of the sulfone group will result in a characteristic mass shift in the fragment ions that contain this modified residue. tandfonline.com This technique is crucial for understanding how the incorporation of Boc-D-methionine sulfone affects the structure of a peptide.

A notable fragmentation pathway for peptides containing oxidized methionine is the neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) from methionine sulfoxide (B87167). researchgate.net While less commonly reported for methionine sulfone, understanding the specific fragmentation patterns of sulfone-containing peptides is key to their unambiguous identification.

Monitoring Oxidation States via Characteristic Mass Shifts

Mass spectrometry is highly effective for monitoring the oxidation of methionine residues. The oxidation of methionine to methionine sulfoxide results in a mass increase of 16 Da, and further oxidation to methionine sulfone leads to a total mass increase of 32 Da. iris-biotech.detandfonline.com These characteristic mass shifts are readily detectable by MS, allowing for the sensitive and specific monitoring of the oxidation state of methionine-containing compounds. nih.govtandfonline.com

This capability is critical in quality control to detect the presence of oxidized impurities in a sample of Boc-D-methionine or in peptides where the thioether of methionine may have been unintentionally oxidized to the sulfone. iris-biotech.de Quantitative MS-based methods can be developed to determine the percentage of oxidized species in a sample, often by comparing the ion intensities of the unmodified and oxidized forms. nih.gov

Table 2: Characteristic Mass Shifts for Methionine Oxidation Products

| Compound | Modification | Mass Shift (Da) |

|---|---|---|

| Methionine | - | 0 |

| Methionine Sulfoxide | + O | +16 |

| Methionine Sulfone | + 2O | +32 |

This table highlights the mass increases used to identify methionine oxidation states by mass spectrometry. iris-biotech.detandfonline.com

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Boc-D-methionine sulfone. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete assignment of the molecule's structure can be achieved.

The electron-withdrawing nature of the sulfone group (SO₂) significantly influences the chemical environment of nearby nuclei. Protons and carbons on the gamma (γ) and beta (β) positions of the amino acid side chain are shifted downfield compared to their positions in the parent methionine or its sulfoxide analogue.

¹H NMR Spectroscopy: The proton spectrum provides a map of all hydrogen atoms in the molecule. For Boc-D-methionine sulfone, the key signals include:

A singlet integrating to nine protons in the upfield region (around 1.4 ppm), characteristic of the magnetically equivalent methyl groups of the tert-butyloxycarbonyl (Boc) protecting group.

A singlet for the three protons of the methyl group directly attached to the sulfone moiety (S-CH₃), which appears significantly downfield (around 3.0-3.2 ppm) due to the strong deshielding effect of the sulfone.

Multiplets corresponding to the methylene (B1212753) protons on the side chain (β-CH₂ and γ-CH₂). The γ-CH₂ protons, being adjacent to the sulfone group, are expected to resonate at a lower field than the β-CH₂ protons.

A signal for the alpha-proton (α-CH), typically observed as a multiplet, coupled to the adjacent β-protons and the N-H proton. Its chemical shift is influenced by the adjacent carboxyl and Boc-protected amine groups.

A signal for the amine proton (N-H), which may appear as a broad singlet or a doublet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key expected resonances for Boc-D-methionine sulfone include:

Signals for the Boc group: one for the quaternary carbon and one for the three equivalent methyl carbons.

A distinct signal for the methyl carbon of the CH₃-SO₂ group, shifted downfield.

Resonances for the side-chain methylene carbons (β-C and γ-C). The γ-carbon, directly bonded to the sulfone, is significantly deshielded.

A signal for the alpha-carbon (α-C), which is influenced by both the carboxyl and the nitrogen functionalities.

A signal for the carbonyl carbon of the carboxylic acid.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-D-methionine Sulfone

The following table provides predicted chemical shift values based on analyses of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |

| (CH₃)₃C- | ¹H | ~1.45 | Singlet, 9H |

| (CH₃)₃C - | ¹³C | ~80.5 | Quaternary Carbon |

| (C H₃)₃C- | ¹³C | ~28.3 | Methyl Carbons |

| α-CH | ¹H | ~4.3-4.5 | Multiplet, 1H |

| β-CH₂ | ¹H | ~2.1-2.4 | Multiplet, 2H |

| γ-CH₂ | ¹H | ~3.1-3.3 | Multiplet, 2H |

| S-CH₃ | ¹H | ~3.0-3.2 | Singlet, 3H |

| α-C H | ¹³C | ~52.5 | Alpha Carbon |

| β-C H₂ | ¹³C | ~26.5 | Beta Carbon |

| γ-C H₂ | ¹³C | ~50.0 | Gamma Carbon |

| S-C H₃ | ¹³C | ~43.5 | Methyl Carbon |

| Boc C=O | ¹³C | ~155.5 | Carbamate (B1207046) Carbonyl |

| Acid C=O | ¹³C | ~172.0 | Carboxylic Acid Carbonyl |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups present in Boc-D-methionine sulfone. These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum shows characteristic absorption bands for specific functional groups. For Boc-D-methionine sulfone, the most prominent and diagnostic peaks are:

Sulfone Group (SO₂): The sulfone group gives rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration (νas) typically appears in the 1350–1300 cm⁻¹ region, while the symmetric stretching vibration (νs) is found in the 1160–1120 cm⁻¹ range. These intense peaks are often the most recognizable feature in the spectrum.

Boc Protecting Group: The carbamate moiety of the Boc group is identified by a strong carbonyl (C=O) stretching band, usually around 1715–1680 cm⁻¹.

Carboxylic Acid: The carbonyl (C=O) stretch of the carboxylic acid group is expected to appear as a strong band around 1730–1700 cm⁻¹. The O-H stretch of the carboxylic acid is also a key feature, appearing as a very broad band in the 3300–2400 cm⁻¹ region.

N-H Group: The N-H stretching vibration of the Boc-protected amine is observed in the 3400–3300 cm⁻¹ range.

C-H Bonds: C-H stretching vibrations from the alkyl portions of the molecule are found just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light and provides information on vibrational modes that cause a change in the molecule's polarizability. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. Key Raman signals for Boc-D-methionine sulfone would include:

Strong signals for the symmetric S=O and C-S stretching modes of the sulfone group. The C-S stretch is often prominent in the 700-600 cm⁻¹ region.

Signals corresponding to the C-C backbone and the various C-H bending modes.

Interactive Data Table: Key Vibrational Frequencies for Boc-D-methionine Sulfone

| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| Sulfone (SO₂) | Asymmetric Stretch | IR | 1350 - 1300 | Strong |

| Sulfone (SO₂) | Symmetric Stretch | IR, Raman | 1160 - 1120 | Strong (IR), Medium (Raman) |

| Carboxylic Acid (C=O) | Stretch | IR | 1730 - 1700 | Strong |

| Boc Group (C=O) | Stretch | IR | 1715 - 1680 | Strong |

| Carboxylic Acid (O-H) | Stretch | IR | 3300 - 2400 | Broad, Strong |

| Amine (N-H) | Stretch | IR | 3400 - 3300 | Medium |

| C-S Bond | Stretch | Raman | 700 - 600 | Medium-Strong |

Advanced Detection Methods for Trace Analysis

Detecting and quantifying minute amounts of Boc-D-methionine sulfone is critical in various contexts, such as monitoring its formation as an oxidation byproduct during peptide synthesis, in metabolic studies, or for quality control of chemical intermediates. Advanced analytical methodologies, particularly those combining chromatography with mass spectrometry, offer the necessary sensitivity and selectivity for trace analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the premier technique for the trace analysis of non-volatile, thermally labile compounds like Boc-D-methionine sulfone.

Separation: Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated from a complex matrix on a hydrophobic stationary phase (e.g., C18) using a polar mobile phase (e.g., a water/acetonitrile gradient). The retention time provides one level of identification.

Detection: The eluent from the HPLC is introduced into a mass spectrometer, most commonly using a soft ionization technique like Electrospray Ionization (ESI). ESI allows the molecule to be ionized into the gas phase with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Quantification: For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is used in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this approach, the mass spectrometer is set to select the parent ion of Boc-D-methionine sulfone, fragment it, and then monitor for a specific, characteristic fragment ion. This two-stage filtering process drastically reduces background noise and allows for detection at very low concentrations (picomolar to femtomolar levels).

Gas Chromatography-Mass Spectrometry (GC-MS): While less direct than HPLC-MS due to the low volatility of the analyte, GC-MS can also be used for trace analysis following a derivatization step.

Derivatization: To make Boc-D-methionine sulfone sufficiently volatile for GC analysis, the polar carboxylic acid and N-H groups must be chemically modified. A common approach is silylation, for example, using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to create a more volatile tert-butyldimethylsilyl (TBDMS) derivative.

Analysis: The derivatized sample is then analyzed by GC-MS, where separation occurs in a capillary column and detection is achieved by mass spectrometry, often using Electron Impact (EI) ionization. EI causes extensive fragmentation, creating a unique fragmentation pattern that serves as a chemical fingerprint for identification.

The choice between HPLC-MS and GC-MS depends on the sample matrix, required sensitivity, and available instrumentation. However, for direct analysis without derivatization, HPLC-MS is generally the preferred method for compounds like Boc-D-methionine sulfone.

Computational and Theoretical Studies on Boc D Methionine Sulfone

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational landscape of Boc-D-methionine sulfone. These methods allow for a detailed examination of the molecule's shape and the energetic favorability of its different spatial arrangements.

Energy minimization and conformational sampling are fundamental computational procedures used to identify the stable conformations of Boc-D-methionine sulfone. The process begins with the generation of an initial 3D structure of the molecule. This structure is then subjected to energy minimization, an optimization process that adjusts the atomic coordinates to find a local or global minimum on the potential energy surface. This helps in identifying a stable, low-energy conformation.

To explore the full range of possible conformations, various sampling methods can be employed. These include systematic grid searches for rotatable bonds, random sampling methods like Monte Carlo simulations, and molecular dynamics simulations. For a molecule like Boc-D-methionine sulfone, with several rotatable single bonds in its backbone and side chain, a thorough conformational search is necessary to identify all low-energy structures. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the polar sulfone moiety significantly influences the conformational preferences.

The preferred conformation of Boc-D-methionine sulfone can differ between the solution and solid states due to intermolecular interactions.

In the solid state , the conformation is heavily influenced by crystal packing forces. X-ray crystallography would be the definitive experimental method to determine this, but computational methods can predict plausible crystal structures. In silico predictions would suggest that conformations allowing for efficient packing and strong intermolecular interactions, such as hydrogen bonds involving the carbamate (B1207046) N-H, the carbonyl oxygen, and the sulfone oxygens, would be favored.

In solution , the preferred conformation is influenced by the solvent. In polar solvents, conformations that expose the polar groups (sulfone, carboxyl, and carbamate) to the solvent would be stabilized. Conversely, in nonpolar solvents, conformations where the nonpolar tert-butyl group shields the polar parts of the molecule might be more prevalent. Computational models can simulate these solvent effects using either implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules in molecular dynamics simulations. Studies on similar N-acetylated amino acid derivatives have shown that solvent effects, as modeled by IEF-PCM, play a significant role in determining the conformational preferences. beilstein-journals.org

Energy Minimization and Conformational Sampling of the Compound

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of Boc-D-methionine sulfone at the atomic level.

The sulfone group (-SO₂-) is a key feature of this molecule. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to analyze its electronic structure. The sulfur atom in the sulfone is in a high oxidation state, and the sulfur-oxygen bonds are highly polarized. This results in a significant partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms.

Quantum chemical calculations are valuable for elucidating the mechanisms of chemical reactions involving Boc-D-methionine sulfone. For instance, in peptide synthesis, the removal of the Boc protecting group occurs under acidic conditions. Computational modeling can map the potential energy surface of this deprotection reaction, identifying the transition state and calculating the activation energy.

Similarly, reactions involving the sulfone group or the adjacent methylene (B1212753) groups can be studied. For example, the potential for elimination reactions under basic conditions could be assessed by calculating the energetics of the reaction pathway. Mechanistic studies on related N-Boc-amino sulfones have suggested a stepwise process for reactions like the Mannich reaction, involving the in situ generation of N-Boc imine intermediates. organic-chemistry.org

Electronic Structure and Reactivity Predictions of the Sulfone Moiety

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of Boc-D-methionine sulfone over time. By simulating the motion of the atoms in the molecule, MD can provide insights into conformational flexibility and interactions with the surrounding environment.

MD simulations of Boc-D-methionine sulfone, either as an isolated molecule or within a larger peptide sequence, can reveal how the molecule behaves in a dynamic context. These simulations can show the transitions between different conformations and the timescales on which these transitions occur. When placed in a simulated aqueous environment, the interactions of the molecule with water molecules can be observed in detail, including the formation and breaking of hydrogen bonds.

| Parameter | Description | Typical Computational Method |

| Lowest Energy Conformation | The 3D arrangement of atoms with the minimum potential energy. | Energy Minimization (e.g., with DFT or molecular mechanics) |

| Conformational Population | The distribution of different conformations at a given temperature. | Boltzmann analysis of energies from conformational search |

| Solvation Energy | The energy change when the molecule is transferred from gas phase to a solvent. | PCM or explicit solvent MD simulations |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Population analysis (e.g., Mulliken, NBO) from quantum chemical calculations |

| Reaction Energy Barrier | The energy required to reach the transition state of a chemical reaction. | Transition state search with quantum chemical methods |

| Root Mean Square Fluctuation (RMSF) | A measure of the flexibility of different parts of the molecule over time. | Analysis of trajectories from Molecular Dynamics simulations |

Dynamics of Boc-D-Methionine Sulfone in Different Solvents